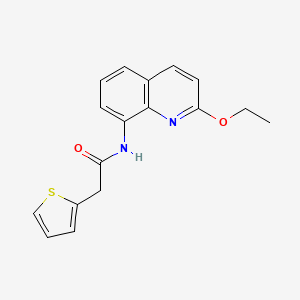

N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-21-16-9-8-12-5-3-7-14(17(12)19-16)18-15(20)11-13-6-4-10-22-13/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWZMYBWJWRIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Ethoxylation: The quinoline core is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

Acetamide Formation: The ethoxyquinoline is reacted with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final acetamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Accessibility: The target compound’s synthesis may parallel methods for analogous acetamides, such as N-acylation of activated acids with amines (e.g., 2-ethoxyquinolin-8-amine) .

- Biological Activity: While direct data are unavailable, quinoline derivatives often exhibit anticancer activity via kinase inhibition or DNA intercalation, whereas thiophene-containing acetamides may target microbial enzymes .

Crystallographic and Physicochemical Properties

The crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (monoclinic P2₁/c, Z = 4) reveals intermolecular N–H···O and C–H···S interactions stabilizing the lattice, suggesting similar packing behavior for the target compound . In contrast, quinoxaline-based acetamides (e.g., ) exhibit planar geometries conducive to π-stacking, which may enhance DNA binding.

Pharmacological Profiles

- Anticancer Activity: Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide show IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, attributed to sulfonyl and pyrrolidine groups enhancing target affinity . The target compound’s ethoxyquinoline moiety may similarly modulate kinase inhibition.

- Antimicrobial Activity : Carbazole-acetamide derivatives (e.g., ) inhibit Candida albicans (MIC: 8 µg/mL), with low cytotoxicity (NIH/3T3 cells, >80% viability). Thiophene substituents in the target compound could broaden antimicrobial spectra.

Actividad Biológica

N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a quinoline ring substituted with an ethoxy group and an acetamide moiety attached to a thiophene ring. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₂O₂S |

| Molecular Weight | 285.36 g/mol |

| IUPAC Name | N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide |

| InChI | InChI=1S/C15H15N2O2S/c1-3-17(20)15-11-10-14(19)12-13(15)18-16(21)4-5-6-7-8-9(16)14/h4-10H,3H2,1-2H3,(H,18,21) |

The biological activity of N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation pathways, contributing to its anticancer properties.

- Modulate Receptor Activity : It can bind to various receptors, potentially altering cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Properties

Research indicates that N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest its potential utility as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The observed effects include:

- Cell Cycle Arrest : Treatment with the compound leads to G0/G1 phase arrest in cancer cells.

- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V positivity, indicating apoptotic cell death.

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide on MCF7 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy against Staphylococcus aureus. The compound was tested in combination with standard antibiotics, showing synergistic effects that reduced the MIC by half when combined with penicillin.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-ethoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide can be influenced by modifications to its structure. For example:

- Substitution Patterns : Variations in the position or type of substituents on the quinoline or thiophene rings can enhance or diminish biological activity.

- Functional Group Variations : Altering the acetamide group may affect solubility and binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.